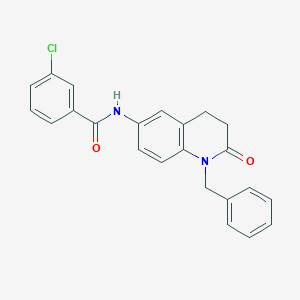![molecular formula C11H19NO6S B2505556 1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid CAS No. 2094675-81-5](/img/structure/B2505556.png)
1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid" is a derivative of 1-aminocyclopropanecarboxylic acid (Acc), which is a molecule of interest due to its relevance in the synthesis of various amino acids and peptidomimetics. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, and the methanesulfonyl group is a sulfonyl moiety that can act as a leaving group or be involved in sulfonation reactions .
Synthesis Analysis
The synthesis of related cyclopropane-containing amino acids often involves multistep reactions starting from simpler amino acids like L-serine. For example, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a versatile building block for cyclopropyl-containing amino acids, was prepared in nine steps from L-serine . Similarly, tert-butanesulfinyl aldimines and ketimines have been used as precursors for the synthesis of protected 1,2-amino alcohols, which can be further transformed into various amino acid derivatives . The synthesis of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles and carboxamides, which are potential precursors of ACC derivatives, involves direct cyclization and subsequent reactions to achieve the desired stereochemistry .
Molecular Structure Analysis
The molecular structure of a related compound, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, was determined by X-ray analysis. This molecule exhibits the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. Conformational analysis using molecular mechanics methods indicated multiple low-energy conformations, suggesting flexibility in the molecule's structure .
Chemical Reactions Analysis
Cyclopropane-containing amino acids can participate in various chemical reactions. For instance, the aforementioned methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has shown reactivity in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids . Additionally, the chemistry of geminally functionalized cyclopropanes includes rearrangements into azetidine and oxazine derivatives, highlighting the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit interesting properties due to their cyclopropane cores and functional groups. For example, the presence of tert-butoxycarbonyl and methanesulfonyl groups can influence the solubility, reactivity, and stability of the molecule. The crystal structure analysis of a similar compound revealed intermolecular hydrogen bonds and hydrophobic interactions, which can affect the compound's crystallinity and solubility .
科学的研究の応用
Chemical Precursors in Plant Biology
Ethylene Precursor Role : The compound 1-aminocyclopropane-1-carboxylic acid (ACC) serves as a critical precursor to ethylene, a plant hormone with wide-ranging effects on plant biology. While not the same compound, understanding the role of precursors like ACC underscores the importance of chemical precursors in biological systems. ACC's role extends beyond simply being an ethylene precursor; it's involved in plant growth, stress responses, and can act as a signaling molecule independently of ethylene. This highlights how structurally simple molecules can have complex roles in biological systems (B. V. D. Poel & D. Straeten, 2014).
Chemical Decomposition and Environmental Applications
Decomposition of Organic Compounds : Research on methyl tert-butyl ether (MTBE) decomposition using hydrogen in a cold plasma reactor demonstrates the potential for chemical processes in mitigating environmental pollution. This study emphasizes the versatility of chemical reactions in breaking down pollutants, potentially sharing mechanistic insights applicable to compounds like 1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid (L. Hsieh et al., 2011).
Biotechnological Applications of Methanotrophs
Methane Utilization : The study on methanotrophs, bacteria that use methane as their sole carbon source, illustrates the potential for using chemical compounds in sustainable biotechnological applications. Methanotrophs can convert methane into valuable products, including lipids and biopolymers. This research area might provide insights into how compounds with functionalities similar to this compound could be used in green chemistry and biotechnology (P. Strong et al., 2015).
Safety and Hazards
作用機序
Target of Action
The primary target of the compound “1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid” is currently unknown
Mode of Action
It contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids .
Biochemical Pathways
The presence of the boc group suggests that it may be involved in reactions with amines
Pharmacokinetics
The presence of the BOC group may influence its bioavailability, as the BOC group can increase the lipophilicity of a compound, potentially enhancing its absorption and distribution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other compounds can affect the reactivity and stability of the BOC group
特性
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-methylsulfonylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-6-11(8(13)14)5-7(11)19(4,16)17/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGZCQOWPXEVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

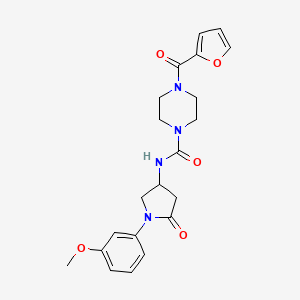
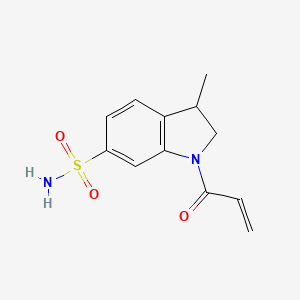
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(pyridin-4-ylthio)ethan-1-one](/img/structure/B2505476.png)
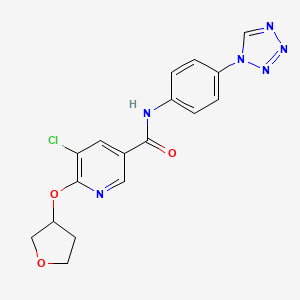
![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2505481.png)
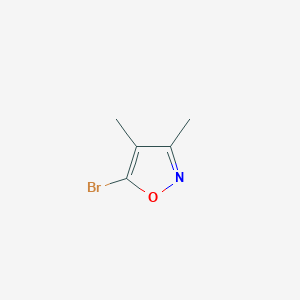
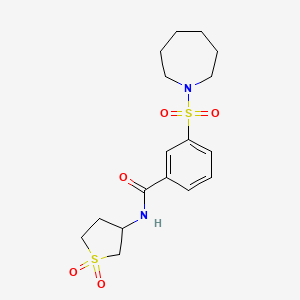
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)


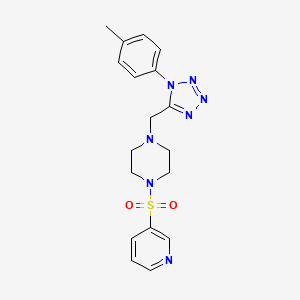
![1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2505493.png)
